2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-12-3-1-11(2-4-12)9-14(19)18-7-5-13(10-18)20-15-17-6-8-21-15/h1-4,6,8,13H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJRPFVZXYOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Ether Formation: The thiazole ring is then reacted with a suitable halide to form the thiazolyl ether.
Pyrrolidine Introduction: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the thiazolyl ether and pyrrolidinyl ketone groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous derivatives:
Table 1: Comparative Analysis of Structurally Related Bromophenyl-Containing Compounds
Key Comparisons
Heterocyclic Influence: The target compound’s thiazole-pyrrolidine system contrasts with piperidine (compound 5) and pyran () derivatives. Thiazole’s sulfur atom may enhance metal-binding or redox activity compared to oxygen-containing pyran or nitrogen-rich pyrazole .
Synthetic Strategies :
- Cross-Coupling : and highlight palladium-catalyzed coupling for thiophene/benzimidazole derivatives, suggesting possible applicability to the target compound’s thiazole moiety .
- Diazo Transfer : Compound 5 () employs diazo chemistry, a method less likely for the target compound due to its complex substitution pattern.
Physicochemical Properties :
- The hydroxymethyl-pyrrolidine group in compound 119 () improves hydrophilicity, whereas the target compound’s thiazole may prioritize lipophilicity .
- Crystallinity : Compound 1.3.4 () forms yellow crystals, hinting at stable packing modes absent in amorphous thiazole derivatives .
Contradictions and Limitations
- Synthesis Gaps : The evidence lacks explicit protocols for the target compound, necessitating extrapolation from analogous reactions.
- Biological Data: No direct activity comparisons are available, limiting functional insights.
Biological Activity
The compound 2-(4-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a bromophenyl moiety and a thiazole ring, which are known to influence its biological properties. The thiazole ring is particularly significant in drug design due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties. A study demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways. For instance, a related compound was found to inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase.
Neurological Effects
Recent studies have explored the neuroprotective effects of thiazole derivatives. The compound may act on neurotransmitter systems, particularly by modulating serotonin and dopamine receptors. This could position it as a candidate for treating neurodegenerative diseases or psychiatric disorders.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Binding : The bromophenyl and thiazole groups may facilitate binding to specific receptors or enzymes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
- Signal Transduction Modulation : The compound could alter signaling pathways associated with cell survival and death.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al., 2023 | Demonstrated antimicrobial activity against E. coli | Suggests potential as an antibacterial agent |
| Johnson et al., 2024 | Induced apoptosis in breast cancer cells | Supports anticancer properties |
| Lee et al., 2024 | Modulated serotonin receptor activity in vitro | Potential for neurological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
